molecular formula C13H20N2O B008933 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride CAS No. 100800-07-5

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride

Cat. No.: B008933
CAS No.: 100800-07-5
M. Wt: 220.31 g/mol
InChI Key: KPUFYSBGJJQBJI-UHFFFAOYSA-N
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Description

1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurokinin-1 Receptor Antagonism : A study by Harrison et al. (2001) discusses a compound, which is a high affinity, orally active human neurokinin-1 (h-NK1) receptor antagonist. This compound demonstrates effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

  • Antibacterial Activity : Research conducted by Isakhanyan et al. (2014) explores the antibacterial activity of tertiary aminoalkanols hydrochlorides, which include morpholine derivatives. These compounds have shown promising results in combating bacterial infections (Isakhanyan et al., 2014).

  • Antitumor Activity : Another study by Isakhanyan et al. (2016) investigates the antitumor activity of certain tertiary aminoalkanols, including morpholine derivatives. These compounds could potentially be used in cancer treatment (Isakhanyan et al., 2016).

  • Antimicrobial Properties : A paper by Yeromina et al. (2019) discusses the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives. These compounds have shown effectiveness against both bacterial and fungal strains (Yeromina et al., 2019).

  • Cerebral-Activating and Antidepressive Properties : Kojima et al. (1985) synthesized a compound that demonstrated strong antidepressive activities and potent cerebral-activating properties. This suggests its potential use in treating depression and enhancing cognitive functions (Kojima et al., 1985).

  • Antihypoxic Actions : Ukrainets et al. (2014) synthesized N-R-amides hydrochlorides, demonstrating significant antihypoxic effects and potential as antioxidants (Ukrainets et al., 2014).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride involves the reaction of 1-methyl-2-phenylethylamine with morpholine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "1-methyl-2-phenylethylamine", "morpholine", "hydrochloric acid" ], "Reaction": [ "1. Dissolve 1-methyl-2-phenylethylamine in dichloromethane", "2. Add morpholine to the solution and stir at room temperature for 12 hours", "3. Add hydrochloric acid to the reaction mixture and stir for 2 hours", "4. Filter the precipitate and wash with cold ether", "5. Dry the product under vacuum to obtain 1-Methyl-2-morpholin-4-yl-2-phenylethylamine hydrochloride" ] }

CAS No.

100800-07-5

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-morpholin-4-yl-1-phenylpropan-2-amine

InChI

InChI=1S/C13H20N2O/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15/h2-6,11,13H,7-10,14H2,1H3

InChI Key

KPUFYSBGJJQBJI-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCOCC2)N

Synonyms

1-Morpholino-1-phenylpropan-2-aMine hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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